The compound 2-[(1H-1,3-Benzodiazol-2-yl)methyl]-1H-1,3-benzodiazol-7-amine is an organic compound that belongs to the class of benzodiazoles, which are characterized by a fused benzene and diazole ring structure. This compound is notable for its potential applications in pharmaceuticals and material sciences due to its unique structural features and biological activities.
This compound can be sourced from various chemical suppliers and research institutions specializing in organic synthesis and pharmaceutical development. It is often utilized in research settings for its potential therapeutic properties.
The compound is classified as a benzodiazole derivative, which includes a variety of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 2-[(1H-1,3-Benzodiazol-2-yl)methyl]-1H-1,3-benzodiazol-7-amine can be achieved through several methods:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to achieve optimal yields. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are commonly used to characterize the synthesized product.
The molecular structure of 2-[(1H-1,3-Benzodiazol-2-yl)methyl]-1H-1,3-benzodiazol-7-amine can be represented as follows:
The compound may undergo various chemical reactions typical for amines and benzodiazoles:
Reactions should be monitored using chromatographic methods to ensure that the desired products are formed without significant side reactions.
The mechanism of action for compounds like 2-[(1H-1,3-Benzodiazol-2-yl)methyl]-1H-1,3-benzodiazol-7-amine typically involves interaction with biological targets such as enzymes or receptors.
Research indicates that benzodiazole derivatives may act on various pathways including:
The compound has potential applications in:
The synthesis of 2-[(1H-1,3-Benzodiazol-2-yl)methyl]-1H-1,3-benzodiazol-7-amine (CAS: 312772-80-8, C₁₅H₁₃N₅) relies on sequential functionalization of benzimidazole cores. A canonical route involves:1. Precursor Synthesis:- Nitration of aniline derivatives (e.g., 4-nitro-1,2-diaminobenzene) to install the C7-amine group early, followed by reduction to generate the diamine intermediate [3].- Cyclization using cyanogen bromide (BrCN) to form the 2-aminobenzimidazole core (e.g., 2-aminobenzimidazole, ST05) [3].2. Bridging Strategy:- Condensation of the 2-aminobenzimidazole with aldehydes (e.g., formaldehyde) under reflux to form the methylene bridge at C2. This step leverages nucleophilic addition-elimination, where the amine attacks the carbonyl carbon [3].3. Final Assembly:- Coupling with a second benzimidazole unit (e.g., 1H-benzodiazole-2-carbaldehyde) via reductive amination or direct alkylation, achieving the unsymmetrical C2–CH₂–C2' linkage .
Table 1: Key Intermediates in Synthesis
| Step | Intermediate | Role | Key Reaction |
|---|---|---|---|
| 1 | 2-Nitroaniline (ST03) | Amine-protected precursor | Nitration/Reduction |
| 2 | 2-Aminobenzimidazole (ST05) | Core scaffold | BrCN cyclization |
| 3 | 2-(Chloromethyl)benzimidazole | Bridging electrophile | Nucleophilic substitution |
Catalysis is critical for forming the methylene-bridged architecture:
Table 2: Catalytic Systems for Bridge Formation
| Catalyst | Reaction Type | Yield (%) | Byproducts |
|---|---|---|---|
| Pd/C (5 wt%) | Reductive amination | 78 | <5% Imine |
| p-TsOH (10 mol%) | Dehydrative cyclization | 65 | 10–15% Oligomers |
| None (thermal) | Condensation | 45 | 20–30% Unreacted aldehyde |
Solvent polarity and temperature dictate reaction efficiency and purity:
Biological Activities and Target Interactions
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: